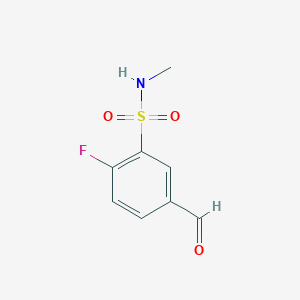
2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1934458-88-4 . It has a molecular weight of 217.22 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluoro-5-formyl-N-methylbenzenesulfonamide . The InChI code is 1S/C8H8FNO3S/c1-10-14(12,13)8-4-6(5-11)2-3-7(8)9/h2-5,10H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.22 . It is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique
Environmental Degradation and Impact
Research has highlighted the environmental persistence and potential toxicity of polyfluoroalkyl chemicals, which include compounds structurally related to "2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide". These substances can degrade into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are subjects of regulations due to their environmental and health impacts. Studies emphasize the need for understanding the biodegradability of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives to evaluate their fate and effects on the environment (Liu & Avendaño, 2013).
Bioaccumulation and Human Health
The bioaccumulation and toxic profiles of perfluorinated compounds, including sulfonamides and carboxylates, have been extensively studied. These compounds are known for their resistance to environmental degradation and their ability to accumulate in the food chain, raising concerns over their long-term impact on human health and ecosystems. The critical review by Conder et al. (2008) discusses the bioaccumulation potential of PFCAs compared to PFOS, highlighting significant concerns regarding environmental and health implications (Conder et al., 2008).
Therapeutic Applications and Drug Development
Sulfonamides, including structures related to "2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide", have been explored for various pharmacological applications. A comprehensive review by He Shichao et al. (2016) discusses the development and medicinal applications of sulfonamide derivatives, showcasing their broad bioactive spectrum and potential in treating infective diseases, highlighting their importance in drug development (He Shichao et al., 2016).
Fluorinated Alternatives and Environmental Safety
The transition to safer fluorinated alternatives for industrial and commercial applications has been a topic of interest. Wang et al. (2013) reviewed fluorinated substances that are replacements for PFCAs and PFSAs, discussing their environmental releases, persistence, and exposure to humans and biota. This highlights the ongoing efforts to find safer chemicals that maintain the beneficial properties of fluorinated compounds without their adverse environmental and health impacts (Wang et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-fluoro-5-formyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S/c1-10-14(12,13)8-4-6(5-11)2-3-7(8)9/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAYVCVNBWHXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2971464.png)
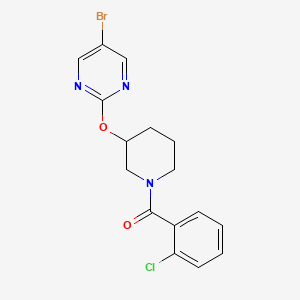
![2-(4-fluorophenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2971470.png)
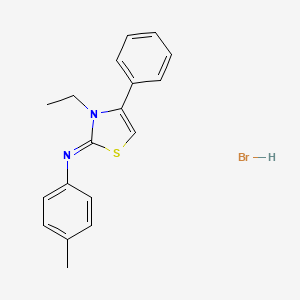
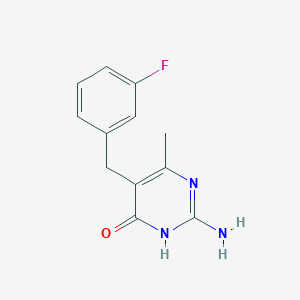
![2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2971473.png)
![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)
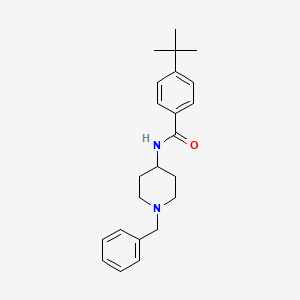



![7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B2971481.png)

